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molecular formula C9H6Cl2N2O2 B8190869 Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Cat. No. B8190869
M. Wt: 245.06 g/mol
InChI Key: GFSIBDVIZSCXBD-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

NMP (7 mL) was added to a round bottom, placed under nitrogen and cooled to 0° C. NaH (1.16 g, 29.1 mmol) was added portionwise followed by the addition of methyl cyanoacetate (1.31 ml, 14.5 mmol) (in 3 mL of NMP) dropwise. After stirring for 30 minutes at 0° C., 2-bromo-3,5-dichloropyridine (3.0 g, 13.2 mmol) was added and the reaction was heated to 130° C. for 5 hours. The reaction was allowed to cool, poured into ice and extracted twice with ethyl acetate. The ethyl acetate was combined, dried over MgSO4, filtered and concentrated. The amorphous material was crystallized from methanol to afford the desired compound (700 mg, 2.86 mmol, 21.6% yield) as light brown needles.
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
21.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:4].Br[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][N:12]=1>CN1C(=O)CCC1>[C:3]([CH:5]([C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][N:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NC=C(C=C1Cl)Cl
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 130° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The amorphous material was crystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C(=O)OC)C1=NC=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.86 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 21.6%
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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